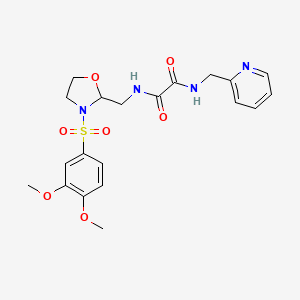

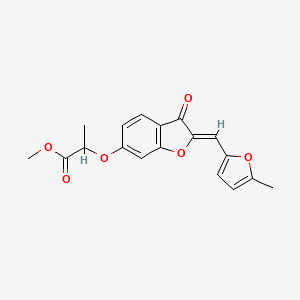

![molecular formula C14H13N3O3S B2933310 N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421473-15-5](/img/structure/B2933310.png)

N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring . It also contains a benzo[c][1,2,5]thiadiazole group, which is a type of heterocyclic compound that has been used in various applications, including the development of photovoltaic materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through cross-coupling reactions . For example, the Stille reaction, which involves the coupling of organotin compounds with organic halides or triflates in the presence of a palladium catalyst, has been used to synthesize similar structures .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan ring and the benzo[c][1,2,5]thiadiazole group. For example, the furan ring is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom . The benzo[c][1,2,5]thiadiazole group could potentially act as an electron acceptor .Scientific Research Applications

Comprehensive Analysis of N-[3-(Furan-2-yl)-3-hydroxypropyl]-2,1,3-Benzothiadiazole-5-Carboxamide Applications

Antifungal Activity: This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL. This suggests potential applications in developing antifungal treatments or preservatives .

Antibacterial Activity: Recent studies have synthesized analogues containing furan and pyrazole scaffolds with this compound structure, showing promise in antibacterial activity. This could lead to new classes of antibiotics or disinfectants .

Organic Electronics: The benzo[c][1,2,5]thiadiazole motif is used in the synthesis of light-emitting and conducting polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Photovoltaic Research: Electron donor–acceptor systems based on this motif have been extensively researched for use in photovoltaics. This compound could be used to develop more efficient solar panels that operate under visible light .

Fluorescent Sensors: Due to its fluorescent properties, this compound can be used as a sensor to detect various substances or changes in the environment. It could be applied in chemical sensors and biological imaging .

Therapeutic Research: There is ongoing research into developing boron-based therapeutic agents using benzothiadiazoles compounds for their anticancer activity. This compound could contribute to new cancer treatments .

Intramolecular Charge Transfer: Incorporating this compound with an electron-rich thiophene spacer facilitates intramolecular charge transfer, which is beneficial for creating materials with specific electronic properties .

Optical Properties Modification: Adding fragments like 2,2′-bithiophene as a π-spacer can alter the optical properties of materials, leading to applications in designing materials with tailored absorption and emission characteristics .

Each application mentioned above provides a unique avenue for scientific research and development using N-[3-(Furan-2-yl)-3-hydroxypropyl]-2,1,3-Benzothiadiazole-5-Carboxamide.

MDPI - Synthesis of 3-Aryl-3-(Furan-2-yl) IntechOpen - Recent Advances in Syntheses and Antibacterial Activity RSC - Electron donor–acceptor systems MilliporeSigma - Monomer for synthesis MDPI - Design and Synthesis of New Boron-Based Benzo RSC - Novel benzo-bis (1,2,5-thiadiazole) fluorophores MDPI - Benzothiadiazole vs. iso

Future Directions

properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDLHUCPZIHYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)